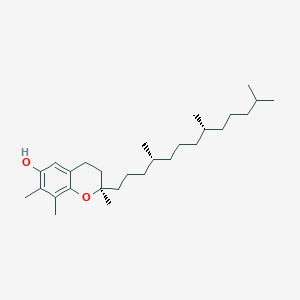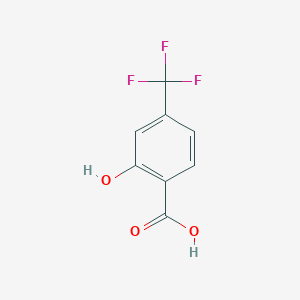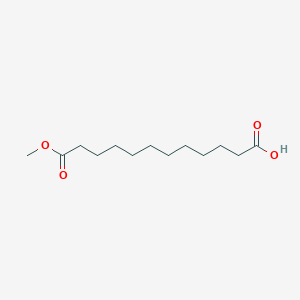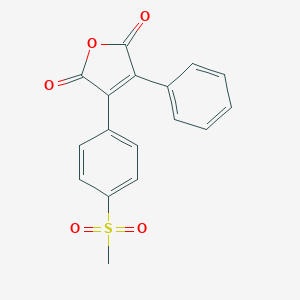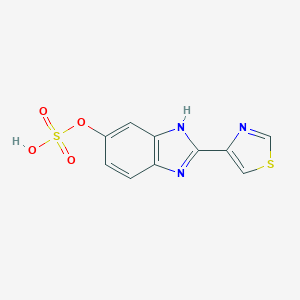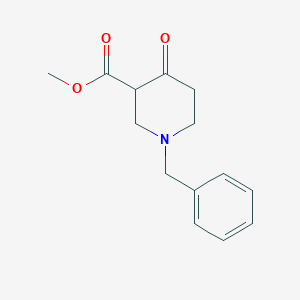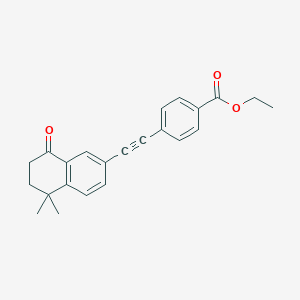
苯甲酸,4-((5,6,7,8-四氢-5,5-二甲基-8-氧代-2-萘基)乙炔基)-,乙酯
描述
The compound is related to the field of synthetic organic chemistry, particularly in the context of retinoid X receptor (RXR)-selective agonists and their analogs. These compounds, including derivatives of benzoic acid with specific substituents, play a significant role in therapeutic applications, notably in the treatment of diseases like cutaneous T-cell lymphoma (CTCL) and potentially central nervous system (CNS) diseases.
Synthesis Analysis
The synthesis of related compounds often involves enantioselective microbial reduction processes or Heck-mediated synthesis strategies. For instance, enantioselective reduction using microorganisms like Aureobasidium pullulans and Candida species can yield specific chiral esters with high enantiomeric excess, which are crucial intermediates in the synthesis of retinoic acid receptor-specific agonists (Patel et al., 2002). Additionally, Heck coupling reactions have been utilized to create complex structures, including those with potential antipsoriatic activity (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic rings, ester groups, and specific substituents that influence their reactivity and interaction with biological targets. Techniques like IR and NMR spectroscopy, alongside X-ray crystallography, are pivotal in elucidating these structures (Chalupa et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions and rearrangements, which are essential for creating diverse analogs with altered biological activities. Their reactivity is often influenced by the nature of the substituents and the conditions under which the reactions are performed (Kim, 1986).
Physical Properties Analysis
The physical properties, such as solubility and optical characteristics, are critical for the application of these compounds, especially in medicinal chemistry. Modifications to the molecular structure can significantly impact these properties, influencing both the efficacy and the mode of administration of the resulting therapeutic agents (Yi et al., 2011).
Chemical Properties Analysis
Chemical properties, including basicity, acidity, and reactivity towards various reagents, define the scope of reactions these compounds can undergo. Such properties are crucial for designing synthesis pathways and predicting the behavior of these compounds in biological systems (Staab et al., 2000).
科学研究应用
视黄酸受体激动剂的对映选择性合成
视黄酸受体 γ 特异性激动剂的合成涉及使用特定菌株的微生物将 2-氧代-2-(1′,2′,3′,4′-四氢-1′,1′,4′,4′-四甲基-6′萘基)乙酸乙酯对映选择性还原成其醇形式,以获得高收率和对映体过量。该过程对于制备视黄酸受体激动剂,如 (R)-3-氟-4-[[羟基(5,6,7,8-四氢-5,5,8,8-四甲基-2-萘基)乙酰]氨基]苯甲酸至关重要 (Patel 等人,2002).
类胡萝卜素的比较致畸活性
类胡萝卜素,视黄酸的苯甲酸衍生物,在癌症化学预防中显示出潜力,与全反式视黄酸相比具有更理想的治疗比率。已经研究了它们的致畸活性,结果表明某些类胡萝卜素比全反式视黄酸具有显着更强的效力和胚胎致死性,表明其具有与全反式视黄酸相似的胚胎病理作用机制 (Flanagan、Willhite 和 Ferm,1987).
视黄苯甲酸的构效关系
对查耳酮-4-羧酸和黄酮-4'-羧酸(视黄苯甲酸)的研究揭示了重要的构效关系。具有大体积烷基的化合物表现出更高的活性,一些化合物比视黄酸本身更具活性。这项研究有助于理解对白血病细胞的分化诱导活性,突出了这些化合物在治疗应用中的潜力 (Kagechika、Kawachi、Hashimoto 和 Shudo,1989).
RXR 选择性激动剂的合成和生物学评估
培美曲塞的磺酸类似物和 NEt-TMN 的新型类似物作为视黄酸 X 受体 (RXR) 激动剂的开发和评估,突出了重要的发现。这些化合物,包括 FDA 批准用于治疗皮肤 T 细胞淋巴瘤的培美曲塞,提供了修改有效的 RXR 激动剂以提高生物选择性和效力的潜力的见解,强调了操纵 RXR 通路中的治疗可能性 (Heck 等人,2016).
属性
IUPAC Name |
ethyl 4-[2-(5,5-dimethyl-8-oxo-6,7-dihydronaphthalen-2-yl)ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-4-26-22(25)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(24)13-14-23(20,2)3/h7-12,15H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLPOHJGESDTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CCC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168214 | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
CAS RN |
166978-49-0 | |
| Record name | Ethyl 4-[2-(5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166978-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166978490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


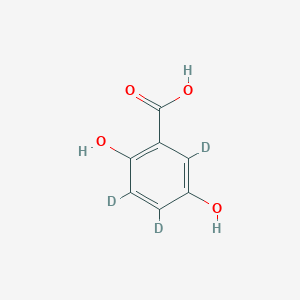
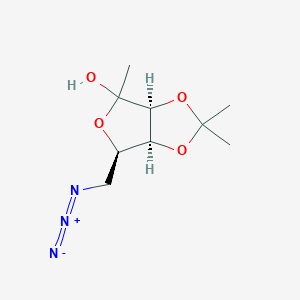
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
